Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-
CAS No.: 89840-81-3
Cat. No.: VC14814111
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89840-81-3 |
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Molecular Formula | C10H14N2O4S |
Molecular Weight | 258.30 g/mol |
IUPAC Name | N-butan-2-yl-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3 |
Standard InChI Key | AFESPGHMFBWEIW-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, N-(1-methylpropyl)-4-nitrobenzenesulfonamide, reflects its core structure:
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A benzene ring substituted with a sulfonamide group (–SO₂NH–) at position 1 and a nitro group (–NO₂) at position 4.
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The sulfonamide nitrogen is further substituted with a 1-methylpropyl group (iso-butyl: –CH(CH₂CH₃)₂).
Molecular Formula: C₁₀H₁₄N₂O₄S
Molecular Weight: 258.30 g/mol (calculated).
Structural Analogues and Comparative Data
While no direct crystallographic data exists for this compound, structural analogs such as N-methyl-4-nitrobenzenesulfonamide (CAS 6319-45-5) and 4-nitrobenzenesulfonamide (CAS 6325-93-5) offer valuable benchmarks . Key comparisons include:
The 1-methylpropyl group introduces steric hindrance and hydrophobic character compared to smaller N-substituents (e.g., methyl), likely reducing solubility in polar solvents .
Synthesis and Reaction Pathways
Synthetic Routes
The compound can be synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with 1-methylpropylamine:
Conditions:
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Solvent: Dichloromethane or THF.
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Temperature: 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).
Yield Optimization:
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Stoichiometric excess of 1-methylpropylamine (1.2:1 molar ratio) improves conversion .
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Purification via recrystallization from ethanol/water mixtures enhances purity (>90%) .
Industrial Scalability
Continuous flow reactors could mitigate exothermic risks during sulfonylation, while automated pH control ensures consistent base addition.
Physicochemical Properties
Spectral Characterization
Predicted spectral data based on analogs:
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¹H NMR (DMSO-d₆):
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Aromatic protons (H2, H3, H5, H6): δ 8.10–8.30 ppm (doublets, J = 8.5 Hz).
– 1-methylpropyl group: δ 1.00 (d, 6H, CH(CH₂CH₃)₂), 1.80 (m, 1H, CH), 3.10 (t, 2H, NHCH₂).
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FT-IR (cm⁻¹):
– S=O stretches: 1340 (asymmetric), 1160 (symmetric).
– NO₂ asymmetric stretch: 1520 .
Thermal Stability
The nitro group’s electron-withdrawing effect enhances thermal stability compared to non-nitrated sulfonamides. Predicted decomposition temperature: >250°C.
Reactivity and Functionalization
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine:
Applications: The resulting amine serves as an intermediate for azo dyes or pharmaceutical agents .
Nucleophilic Substitution
The sulfonamide’s NH group can undergo alkylation or acylation under basic conditions:
Challenges: Steric hindrance from the 1-methylpropyl group may slow reaction kinetics .
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